3-(2,4-Dimethoxybenzyl)piperidine
Description
Significance of the Piperidine (B6355638) Pharmacophore in Bioactive Molecules
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery. bohrium.comexlibrisgroup.com Its prevalence is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. exlibrisgroup.com The piperidine moiety is a versatile building block, and its derivatives have found applications across a wide spectrum of therapeutic areas, including as anticancer, antiviral, antimalarial, antimicrobial, and antipsychotic agents. researchgate.netijnrd.org
The significance of the piperidine pharmacophore can be attributed to several factors:
Structural Scaffolding: The chair-like conformation of the piperidine ring provides a rigid framework that can be strategically functionalized to orient substituents in precise three-dimensional arrangements for optimal interaction with biological targets. wikipedia.org
Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a proton acceptor, influencing the compound's solubility, pKa, and ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic properties. bohrium.com
Synthetic Accessibility: A wide range of synthetic methods are available for the preparation and modification of the piperidine ring, making it an attractive and versatile scaffold for medicinal chemists. nih.gov
The piperidine nucleus is a key feature in numerous natural alkaloids with potent biological activities, such as piperine (B192125) from black pepper and the toxin solenopsin (B1210030) from fire ants. wikipedia.org In synthetic pharmaceuticals, it is a core component of drugs like the Alzheimer's medication Donepezil and the antipsychotic Haloperidol. ijnrd.org
Role of Substituted Benzyl (B1604629) Moieties in Ligand Design and Molecular Recognition
Substituted benzyl groups are frequently incorporated into drug candidates to modulate their biological activity, selectivity, and pharmacokinetic profiles. The nature and position of the substituents on the phenyl ring can profoundly influence how a molecule interacts with its biological target.
Key contributions of substituted benzyl moieties include:
Modulation of Electronic Properties: Electron-donating or electron-withdrawing substituents on the benzyl ring can alter the electron density of the aromatic system, influencing the molecule's reactivity and its ability to form specific interactions with target proteins. nih.gov
Improved Pharmacokinetics: The lipophilicity and metabolic stability of a compound can be fine-tuned by the appropriate choice of substituents on the benzyl group. For example, the introduction of methoxy (B1213986) groups, as seen in the 2,4-dimethoxybenzyl moiety, can impact a compound's metabolic profile. nih.gov
Research has shown that the presence and positioning of substituents on a benzyl ring can be critical for potency and selectivity. For instance, studies on N-arylpiperazine derivatives as interferon inducers found that a trimethoxy benzyl substitution significantly improved the immune response compared to other substitutions. nih.gov Similarly, in the development of dopamine (B1211576) transporter ligands, substitutions on the N-benzyl moiety of piperidine analogues were shown to have a substantial impact on binding affinity. nih.gov
Historical Development and Emerging Research Areas of Piperidine-Based Compounds
The history of piperidine chemistry dates back to 1850 when it was first isolated from piperine, the main alkaloid in black pepper. wikipedia.org The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.orgnih.gov
The development of piperidine-based compounds has evolved significantly over the decades. Early research focused on naturally occurring alkaloids and their derivatives. mdpi.com The 20th century saw a surge in the synthesis of novel piperidine-containing molecules, leading to the discovery of numerous important drugs. nih.gov
Current and emerging research in this area is characterized by several key trends:
Asymmetric Synthesis: A major focus is on the development of stereoselective methods to synthesize specific enantiomers of chiral piperidine derivatives, as different stereoisomers can have vastly different biological activities. nih.gov
Novel Therapeutic Targets: Researchers are continuously exploring the potential of piperidine-based compounds to modulate new and challenging biological targets, including those involved in cancer, neurodegenerative diseases, and infectious diseases. researchgate.netmdpi.com
Multitarget Ligands: There is growing interest in designing piperidine derivatives that can interact with multiple biological targets simultaneously, which could lead to more effective treatments for complex diseases.
Rationale for Investigating 3-(2,4-Dimethoxybenzyl)piperidine and Its Analogues in Academic Research
The investigation of this compound and its analogues is driven by the potential for discovering novel compounds with valuable biological activities. The combination of the proven piperidine pharmacophore with the modulating influence of the 2,4-dimethoxybenzyl group presents a compelling strategy for ligand design.
The rationale for this research includes:
Exploring Chemical Space: The synthesis and biological evaluation of novel chemical entities like this compound contribute to the expansion of our understanding of structure-activity relationships.
Probing Specific Biological Targets: The 2,4-dimethoxy substitution pattern on the benzyl ring can confer specific binding properties. For example, this motif has been explored in the design of inhibitors for various enzymes and receptors.
Lead Compound Optimization: This specific compound can serve as a scaffold for further chemical modification, allowing researchers to systematically probe the effects of different substituents on the piperidine ring and the benzyl group to optimize potency, selectivity, and pharmacokinetic properties.
Research on analogues has demonstrated the importance of the substitution pattern. For example, a study on piperidine analogues of GBR 12935, a dopamine transporter inhibitor, involved altering substitutions in the N-benzyl moiety to explore their impact on binding affinity and in vivo activity. nih.gov This highlights the systematic approach taken in academic research to understand the contribution of each part of the molecule.
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-5-12(14(9-13)17-2)8-11-4-3-7-15-10-11/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |
InChI Key |
IONFTQLZUNSSHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2CCCNC2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2,4 Dimethoxybenzyl Piperidine and Its Derivatives
Retrosynthetic Approaches to the 3-(2,4-Dimethoxybenzyl)piperidine Scaffold
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several disconnections can be envisioned.
A primary disconnection strategy involves cleaving the bond between the piperidine (B6355638) ring and the dimethoxybenzyl group. This approach leads to a 3-halopiperidine or a related electrophilic piperidine derivative and a 2,4-dimethoxybenzyl organometallic reagent. Alternatively, a disconnection at the C2-C3 bond of the piperidine ring suggests a strategy involving the cyclization of a linear amino-aldehyde or amino-ketone precursor.
Another powerful retrosynthetic approach considers the piperidine ring as a whole. This involves the dearomatization of a corresponding pyridine (B92270) precursor. snnu.edu.cn The 2,4-dimethoxybenzyl substituent can be introduced either before or after the reduction of the pyridine ring.
Classical and Contemporary Synthetic Routes to 3-Substituted Piperidines
The synthesis of 3-substituted piperidines, such as this compound, can be achieved through various classical and contemporary methods. These strategies are broadly categorized into multi-step linear syntheses and more efficient convergent protocols.
Another linear strategy involves the modification of pre-existing piperidine rings. For instance, the alkylation of a suitable piperidine enolate can introduce the desired substituent at the 3-position. youtube.com However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging.
Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. This approach is generally more efficient than linear synthesis. nih.gov
A prominent convergent strategy for 3-substituted piperidines is the catalytic hydrogenation of substituted pyridines. nih.gov In this approach, a pyridine ring bearing the desired substituent at the 3-position is prepared and subsequently reduced to the corresponding piperidine. This method allows for the late-stage introduction of the piperidine core, making it amenable to the synthesis of a library of analogs.
Multi-component reactions (MCRs) represent a highly convergent and atom-economical approach to complex molecules. nih.gov Reactions like the Mannich reaction can be employed to construct the piperidine ring in a single step from three or more starting materials. nih.gov
A modern and powerful convergent method involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridine derivatives. nih.govacs.orgorganic-chemistry.org This reaction allows for the direct and enantioselective introduction of an aryl group, such as the 2,4-dimethoxybenzyl moiety, at the 3-position of a tetrahydropyridine (B1245486) intermediate, which can then be readily reduced to the desired piperidine. nih.govacs.orgorganic-chemistry.org
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Multi-step Linear Synthesis | Sequential modification of a starting material. | Well-established and predictable. | Often lengthy with low overall yields. nih.govniscpr.res.in |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | More efficient and higher yielding. nih.gov | May require more complex starting materials. |
| Catalytic Hydrogenation | Reduction of a substituted pyridine precursor. | Allows for late-stage piperidine formation. nih.gov | May require harsh reaction conditions. |
| Multi-component Reactions | Single-step formation from multiple starting materials. | Highly atom-economical and efficient. nih.gov | Can be difficult to optimize. |
| Rhodium-catalyzed Reductive Heck Reaction | Asymmetric introduction of an aryl group. | Direct, enantioselective, and versatile. nih.govacs.orgorganic-chemistry.org | Requires specialized catalysts. |
Asymmetric and Enantioselective Synthesis of this compound Stereoisomers
The presence of a stereocenter at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers. The development of asymmetric and enantioselective synthetic methods is crucial for accessing single enantiomers, which often exhibit different pharmacological properties.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. A variety of chiral auxiliaries, often derived from natural sources, have been developed for asymmetric synthesis. researchgate.net
In the context of piperidine synthesis, chiral auxiliaries can be attached to a precursor molecule to control the stereochemistry of ring formation or subsequent functionalization. For example, phenylglycinol-derived oxazolopiperidone lactams can be used as chiral scaffolds for the enantioselective synthesis of 3,3-disubstituted piperidines. nih.govnih.gov Stereoselective alkylation of the enolate derived from these lactams allows for the controlled introduction of substituents at the 3-position. nih.gov Similarly, arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further elaborated to various disubstituted piperidines. cdnsciencepub.com
| Chiral Auxiliary | Application | Key Features |
| Phenylglycinol-derived oxazolopiperidone lactams | Enantioselective synthesis of 3,3-disubstituted piperidines. nih.govnih.gov | High stereoselectivity in enolate alkylation. nih.gov |
| Arabinopyranosylamine | Stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com | Domino Mannich–Michael reaction with high diastereoselectivity. cdnsciencepub.com |
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to asymmetric synthesis.
A significant advancement in the synthesis of enantiomerically enriched 3-substituted piperidines is the use of rhodium-catalyzed asymmetric reactions. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org For instance, the asymmetric reductive Heck reaction of arylboronic acids and activated pyridines, catalyzed by a chiral rhodium complex, provides access to 3-substituted tetrahydropyridines with high enantioselectivity. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org Subsequent reduction affords the desired enantioenriched 3-substituted piperidines. This method offers a broad substrate scope and functional group tolerance. nih.govacs.orgorganic-chemistry.org
Another approach involves the asymmetric hydrogenation of prochiral pyridinium (B92312) ions or substituted pyridines using chiral catalysts. While the direct enantioselective reduction of pyridines is challenging, the use of pre-activated pyridiniums allows for chemo-enzymatic dearomatization to access enantioenriched 3- and 4-substituted piperidines. snnu.edu.cnnih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidines. Chiral phosphoric acids, for example, can catalyze intramolecular aza-Michael reactions to produce enantioenriched piperidine derivatives. whiterose.ac.uk
Enzymatic and Biocatalytic Approaches to Enantiopure Intermediates
The synthesis of enantiomerically pure pharmaceutical intermediates is a critical challenge in drug development. Biocatalysis, utilizing enzymes and whole-cell systems, has emerged as a powerful methodology for producing chiral compounds with high selectivity, often under mild and environmentally benign conditions. capes.gov.brcore.ac.ukeurekaselect.com While specific enzymatic routes to this compound are not extensively detailed in the public domain, the principles of biocatalysis are broadly applicable to the synthesis of chiral piperidine derivatives and their precursors. nih.gov
Enzymatic strategies can be employed to resolve racemic mixtures or to perform asymmetric synthesis. For instance, lipases are frequently used for the kinetic resolution of racemic alcohols or esters, key intermediates in many synthetic pathways. core.ac.uk In the context of piperidine synthesis, a hypothetical enzymatic resolution could involve the selective acylation or hydrolysis of a racemic precursor to this compound, affording one enantiomer in high purity.
Another powerful biocatalytic tool is the use of dehydrogenases or transaminases for the asymmetric synthesis of chiral amines. capes.gov.br For example, a keto-acid precursor could be stereoselectively aminated using a transaminase to yield an enantiopure amino acid, which could then be cyclized to form the desired piperidine ring. The use of recombinant enzymes, overexpressed in host organisms like E. coli, allows for the large-scale and cost-effective production of these biocatalysts. capes.gov.br
A chemo-enzymatic approach offers a versatile strategy for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. nih.gov This method can involve a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. nih.gov
Table 1: Examples of Biocatalytic Approaches in Chiral Intermediate Synthesis
| Biocatalyst Type | Reaction Type | Application Example | Reference |
| Lipase | Kinetic Resolution | Enantioselective hydrolysis of racemic acetate (B1210297) to yield chiral alcohol and unreacted acetate. core.ac.uk | core.ac.uk |
| Transaminase | Asymmetric Amination | Reductive amination of a keto acid to produce a chiral amino acid. capes.gov.br | capes.gov.br |
| Amine Oxidase/Ene Imine Reductase | Dearomatization Cascade | Conversion of tetrahydropyridines to chiral piperidines. nih.gov | nih.gov |
Application of Protecting Group Chemistry in the Synthesis of this compound
Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex organic molecules like this compound. It allows for the temporary masking of reactive functional groups to prevent unwanted side reactions during subsequent synthetic transformations.
The 2,4-dimethoxybenzyl (DMB) group is a valuable protecting group for amines. wustl.edursc.org The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring make the DMB group more acid-labile than the simple benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) groups, allowing for its selective removal under milder conditions. organic-chemistry.org In the synthesis of piperidine derivatives, the nitrogen atom of the piperidine ring is often protected to control its reactivity. nih.gov
The DMB group can be introduced onto the nitrogen atom of a piperidine precursor through various standard N-alkylation methods. The resulting N-DMB-piperidine is stable to a range of reaction conditions, including those involving organometallic reagents, reductions, and oxidations. rsc.org
A key advantage of the DMB protecting group is the variety of conditions under which it can be selectively removed. The choice of deprotection agent can be tailored to the specific functionalities present in the molecule.
Acidic Conditions: The DMB group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.orgresearchgate.net The reaction typically proceeds at room temperature. rsc.org In some cases, heating may be required to drive the reaction to completion. researchgate.net
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the oxidative deprotection of DMB-protected amines. researchgate.netclockss.org The higher electron density of the DMB group compared to other benzyl-type protecting groups can allow for selective removal. clockss.org
Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been shown to be effective for the deprotection of the 3,4-dimethoxybenzyl group from a lactam nitrogen under mild conditions. clockss.org This method can be highly selective, leaving other benzyl-type protecting groups intact. clockss.org
Table 2: Common Reagents for DMB Deprotection
| Reagent | Conditions | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature | Common and effective method. rsc.org | rsc.org |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mildly oxidizing conditions | Can be selective for DMB over other benzyl groups. researchgate.netclockss.org | researchgate.netclockss.org |
| Ceric Ammonium Nitrate (CAN) | Oxidizing conditions | Alternative to DDQ. researchgate.netclockss.org | researchgate.netclockss.org |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Mild conditions | Can offer high selectivity. clockss.org | clockss.org |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govyoutube.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. researchgate.net
In the context of piperidine synthesis, multicomponent reactions (MCRs) offer an excellent strategy for improving atom economy. researchgate.net MCRs combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. One-pot syntheses of functionalized piperidines have been reported with high atom economy. researchgate.net Catalytic hydrogenations of pyridine derivatives to form piperidines are also highly atom-economical, as they involve the addition of hydrogen with no other reagents being consumed. organic-chemistry.org
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. researchgate.net The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.
In piperidine synthesis, a variety of solvents are employed depending on the specific reaction. google.com Efforts to make these syntheses greener include:
Using Water as a Solvent: When possible, water is an excellent green solvent. The hydrogenation of some pyridine derivatives to piperidines can be successfully carried out in water. nih.gov
Solvent-Free Reactions: In some cases, reactions can be conducted without a solvent, which is the most environmentally friendly option. nih.gov
Use of Greener Solvents: Replacing hazardous solvents with safer alternatives is a key strategy. For example, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are being explored as green reaction media for the synthesis of piperidone derivatives. asianpubs.org Alcohols like ethanol (B145695) and methanol, which can be derived from biomass, are also considered greener alternatives to many traditional organic solvents. googleapis.com
Catalyst Development for Sustainable Synthesis
The development of novel catalysts is paramount for the sustainable synthesis of piperidine derivatives. Recent efforts have centered on the use of transition metal catalysts, organocatalysts, and biocatalysts to achieve high yields and selectivities under mild reaction conditions, often with improved atom economy and reduced waste.
A notable advancement in the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This cross-coupling approach utilizes readily available pyridines and sp2-hybridized boronic acids to generate 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be reduced to the corresponding piperidines. This method offers broad functional group tolerance and has been successfully applied to the synthesis of various clinically relevant compounds. nih.gov While not explicitly demonstrated for this compound, the versatility of this methodology suggests its potential applicability.
Table 1: Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl-tetrahydropyridines
| Entry | Arylboronic Acid | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | [Rh(cod)Cl]₂ / (R)-DTBM-SEGPHOS | Toluene/H₂O | 95 | 98 |
| 2 | 4-Methoxyphenylboronic acid | [Rh(cod)Cl]₂ / (R)-DTBM-SEGPHOS | Toluene/H₂O | 92 | 97 |
| 3 | 4-Fluorophenylboronic acid | [Rh(cod)Cl]₂ / (R)-DTBM-SEGPHOS | Toluene/H₂O | 90 | 98 |
Data sourced from a representative study on rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines. nih.govacs.org
Furthermore, Lewis and Brønsted acid catalysts have been employed to control the diastereoselectivity in the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations. nih.govnih.gov For instance, the use of MeAlCl₂ as a Lewis acid catalyst in the cyclization of certain aldehydes leads to the formation of trans-piperidines, while Brønsted acids like concentrated HCl favor the cis-isomers. nih.govnih.gov This catalyst-dependent switch in diastereoselectivity provides a powerful tool for accessing specific stereoisomers of substituted piperidines.
Total Synthesis of Complex Natural Products Incorporating the this compound Motif
The 3-(substituted benzyl)piperidine motif is a core component of several complex natural products. The total synthesis of these molecules often presents significant challenges, requiring innovative strategies for the construction of the piperidine ring with precise stereochemical control.
A prominent example of a natural product featuring a related structural element is febrifugine (B1672321), an alkaloid isolated from the Chinese herb Dichroa febrifuga Lour, which exhibits potent antimalarial activity. nih.gov Febrifugine contains a 3-(quinazolin-4-ylmethyl)piperidin-3-ol moiety. The synthesis of febrifugine and its analogs has been a subject of intense research to develop less toxic and more effective antimalarial agents. nih.govnih.gov
In one approach to the synthesis of febrifugine, a key step involves the diastereoselective nucleophilic substitution of a 2,3-disubstituted piperidine derivative. nih.gov Specifically, the reaction of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine with a suitable nucleophile, catalyzed by a metal triflate such as Sc(OTf)₃, proceeds with high trans-selectivity to furnish a precursor to the febrifugine core. nih.gov
Another noteworthy total synthesis is that of (+)-Pseudodistomin D, a marine alkaloid with cytotoxic properties. thieme-connect.com While in this case the 2,4-dimethoxybenzyl group is attached to the piperidine nitrogen rather than the C-3 position, the synthesis showcases a powerful strategy for constructing a substituted piperidine ring. A key transformation is a silver(I)-catalyzed hydroamination of an alkyne, followed by a diastereoselective reduction of the resulting imine to establish the piperidine core. thieme-connect.com
Table 2: Key Reactions in the Total Synthesis of Febrifugine and a Related Natural Product
| Natural Product/Analog | Key Reaction | Catalyst/Reagent | Key Intermediate | Outcome |
| Febrifugine | Diastereoselective Nucleophilic Substitution | Sc(OTf)₃ | 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine | High trans-selectivity |
| (+)-Pseudodistomin D | Hydroamination/Reduction | AgOTs / NaBH₃CN | Alkyne precursor | Diastereoselective formation of the piperidine ring |
Information compiled from studies on the total synthesis of febrifugine and (+)-Pseudodistomin D. nih.govthieme-connect.com
The development of these advanced synthetic methodologies not only facilitates the efficient production of this compound and its derivatives but also enables the synthesis and structural diversification of complex natural products, paving the way for the discovery of new therapeutic agents.
Structure Activity Relationship Sar Studies of 3 2,4 Dimethoxybenzyl Piperidine and Its Analogues
Fundamental Principles of SAR Applied to Piperidine (B6355638) Frameworks
The fundamental principle of SAR studies is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. For piperidine-based molecules, key structural features that are often manipulated to understand and optimize activity include the piperidine ring itself, substituents on the nitrogen atom, and other groups attached to the carbon atoms of the ring.
Positional and Substituent Effects on the Piperidine Ring
N-Substitution Modifications and Their Mechanistic Implications
The nitrogen atom of the piperidine ring is a common site for modification in drug design. The nature of the substituent on the nitrogen (N-substitution) can profoundly impact a molecule's physicochemical properties, such as its basicity (pKa), lipophilicity, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile.
For instance, in a series of N-(ureidoalkyl)-benzyl-piperidines investigated as CCR3 antagonists, the N-benzylpiperidine unit was identified as an essential pharmacophore for activity. clinmedkaz.orgmdpi.com Further modifications at the nitrogen atom with ureidoalkyl groups significantly improved binding potency, demonstrating the critical role of N-substitution in optimizing ligand-receptor interactions. clinmedkaz.orgmdpi.com The introduction of different N-benzyl analogues can also modulate selectivity for various transporters, as seen in studies of dopamine (B1211576) transporter (DAT) inhibitors. nih.gov
The basicity of the piperidine nitrogen is a key determinant of its interaction with biological targets. At physiological pH, this nitrogen is often protonated, allowing it to form strong ionic interactions with acidic residues in a binding pocket. nih.gov The steric bulk and electronic properties of the N-substituent can also influence the accessibility of the nitrogen's lone pair of electrons for hydrogen bonding.
Steric and Electronic Effects of Ring Substitutions
For example, in a study of piperidine-based monoamine transporter inhibitors, the stereochemistry of substituents on the piperidine ring was found to be crucial for potency and selectivity. encyclopedia.pub The introduction of substituents can also impact the metabolic stability of the piperidine ring by blocking sites susceptible to enzymatic degradation.
Influence of Piperidine Ring Conformation on Biological Interactions
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. The preferred conformation of the piperidine ring is critical for the correct spatial orientation of its substituents, which in turn dictates how the molecule interacts with its biological target.
Conformational analysis of piperidine analogues has shown that the energetic preference for axial or equatorial positioning of substituents can significantly impact binding affinity. google.com For instance, in some N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, which can have profound implications for its interaction with a protein. google.com The conformational flexibility or rigidity of the piperidine ring can also be a key factor; in some cases, a more rigid analogue may exhibit higher potency due to a lower entropic penalty upon binding.
Systematic Modifications of the 2,4-Dimethoxybenzyl Moiety
Alterations in Aromatic Ring Substitution Patterns (e.g., methoxy (B1213986) group position and number)
The 2,4-dimethoxybenzyl group is a key feature of the parent compound, and modifications to this moiety can provide valuable SAR insights. The methoxy groups, with their electron-donating and hydrogen bond-accepting capabilities, can significantly influence the electronic properties of the aromatic ring and its interactions with a biological target.
While specific SAR data for 3-(2,4-dimethoxybenzyl)piperidine is not extensively available in the public domain, general principles from related benzylpiperidine series can be applied. For example, in a series of benzylpiperazine derivatives, the introduction of a para-methoxy substituent on the benzyl (B1604629) ring was found to improve affinity and selectivity for the σ1 receptor. biointerfaceresearch.com This suggests that the electronic and steric properties of methoxy groups can be beneficial for binding to certain receptors.
Below is a hypothetical data table illustrating how SAR data for analogues of this compound might be presented, based on common practices in medicinal chemistry literature.
| Compound | R1 (N-substituent) | R2 (Benzyl Ring Substitution) | Biological Activity (IC50, nM) |
| 1 (Parent) | H | 2,4-di-OCH3 | Reference Value |
| 2 | CH3 | 2,4-di-OCH3 | Data |
| 3 | C2H5 | 2,4-di-OCH3 | Data |
| 4 | H | 3,4-di-OCH3 | Data |
| 5 | H | 4-OCH3 | Data |
| 6 | H | 2-OCH3, 4-F | Data |
This table would allow for a systematic evaluation of the effects of different substituents at the piperidine nitrogen (R1) and on the benzyl ring (R2) on the compound's biological potency.
Bioisosteric Replacements within the Aromatic Ring
The 2,4-dimethoxyphenyl group is a key feature of the this compound scaffold, providing important interactions with biological targets. Bioisosteric replacement of this ring system is a common strategy in medicinal chemistry to modulate potency, selectivity, metabolic stability, and physicochemical properties. cambridgemedchemconsulting.comcambridgemedchemconsulting.com
Introducing heteroatoms into the aromatic ring is a well-established tactic to alter a compound's profile. cambridgemedchemconsulting.com For instance, replacing the phenyl ring with a pyridine (B92270) ring can introduce a hydrogen bond acceptor, potentially improving solubility and altering target engagement. The position of the nitrogen atom would be crucial; a 7-aza analogue, for example, has been shown in other molecular systems to improve metabolic stability and conformational preferences. cambridgemedchemconsulting.com Other five- and six-membered heterocycles like thiophene, furan, pyrazole, or pyridazine (B1198779) can serve as phenyl bioisosteres, each imparting unique electronic and steric properties. cambridgemedchemconsulting.com A pyridazine replacement, for instance, has been noted to reduce lipophilicity (LogP) significantly. cambridgemedchemconsulting.com
Another approach is the replacement of the aromatic ring with a saturated or partially saturated ring system to enhance three-dimensionality and potentially improve properties like solubility while reducing metabolic liabilities associated with aromatic rings. nih.gov A conservative replacement would be a cyclohexyl ring, which could be favorable if the aromatic ring primarily engages in hydrophobic interactions. cambridgemedchemconsulting.com More modern, C(sp3)-rich bioisosteres such as bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane (BCO) can mimic the geometry and vector spacing of a para-substituted benzene (B151609) ring and are used to improve aqueous solubility and other drug-like properties. nih.gov
Table 1: Potential Bioisosteric Replacements for the 2,4-Dimethoxyphenyl Ring
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
|---|---|---|
| Phenyl | Pyridine, Pyridazine | Alters electronics, introduces H-bond acceptors, may improve solubility, can affect pKa. cambridgemedchemconsulting.comcambridgemedchemconsulting.com |
| Phenyl | Thiophene, Furan | Modifies steric and electronic profile, generally considered classic bioisosteres. cambridgemedchemconsulting.com |
| Phenyl | Cyclohexyl | Increases sp3 character, removes pi-stacking capability, can increase affinity in hydrophobic pockets. cambridgemedchemconsulting.com |
Variations in the Benzylic Linker Region
The methylene (B1212753) (CH2) group that connects the piperidine and the 2,4-dimethoxyphenyl ring plays a significant role in determining the spatial relationship between these two key moieties. Modifications to this linker, such as altering its length or incorporating heteroatoms, can profoundly impact biological activity.
Studies on related pyrrole-hydroquinone dyads have shown that the nature of the linker dictates the degree of electronic conjugation between the two aromatic systems. beilstein-journals.org While aliphatic linkers like methylene (-CH2-) and ethylene (B1197577) (-CH2CH2-) effectively insulate the two rings, leading to no electronic conjugation, unsaturated linkers such as a trans-ethene (-CH=CH-) or an ethyne (B1235809) (-C≡C-) can establish significant conjugation. beilstein-journals.org A trans-ethene linker, in particular, enforces a planar structure that maximizes electronic communication, whereas a cis-ethene linker leads to a twisted geometry due to steric hindrance. beilstein-journals.org This modulation of electronic properties and conformation can be critical for target binding.
Incorporating heteroatoms into the linker is another powerful strategy. In SAR studies of related 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, replacing the benzhydryl oxygen atom with a nitrogen atom was found to be a viable substitution, maintaining high affinity for the dopamine transporter (DAT). nih.gov In some cases, moving the position of the incorporated nitrogen atom led to an enhanced interaction with the serotonin (B10506) transporter (SERT). nih.gov This highlights that heteroatom incorporation can be used to fine-tune selectivity profiles. Similarly, converting an ether linkage to an oxime has also been explored as a linker modification strategy. nih.gov
Table 2: Impact of Linker Variation on Electronic Conjugation (Adapted from Pyrrole-Dimethoxybenzene Dyads)
| Linker between Aromatic Rings | HOMO-LUMO Gap (eV) | Degree of Conjugation |
|---|---|---|
| -CH2- (Benzyl) | 5.38 | None beilstein-journals.org |
| -CH2CH2- (Phenethyl) | 5.40 | None beilstein-journals.org |
| cis-CH=CH- (cis-Styryl) | 4.60 | Moderate beilstein-journals.org |
| trans-CH=CH- (trans-Styryl) | 4.34 | Strong beilstein-journals.org |
Stereochemical Contributions to Molecular Recognition and Activity
The presence of a substituent at the 3-position of the piperidine ring introduces a chiral center, meaning this compound exists as two enantiomers (R and S). Furthermore, the interaction between the benzyl group and the piperidine ring can result in diastereomers (cis and trans isomers), where the benzyl group is either axial or equatorial relative to the piperidine ring chair conformation.
The stereochemistry of substituted piperidines is a critical determinant of their biological activity. The relative orientation of substituents dictates how the molecule fits into a binding site. Research into the synthesis of disubstituted piperidines demonstrates that the stereochemical outcome can be controlled. nih.gov For example, in 2,3-disubstituted piperidines, thermodynamic epimerization can be used to convert a cis isomer into a more stable trans isomer to relieve unfavorable 1,3-diaxial interactions. nih.gov The choice of the nitrogen protecting group (e.g., N-benzyl vs. N-Boc) can influence which diastereomer is favored during synthesis or epimerization, providing a tool to access different stereoisomers for biological evaluation. nih.gov It is common for one stereoisomer to possess significantly higher potency than the others, making stereochemical control a crucial aspect of optimization.
Rational Design of Focused Libraries for SAR Exploration
To efficiently explore the structure-activity relationships of this compound, a rational approach to library design is essential. This involves systematically varying key structural components based on the principles outlined in the preceding sections. A focused library would aim to probe the chemical space around the core scaffold in a deliberate manner.
The design would include three main vectors of diversification:
Aromatic Ring Variation: Synthesize analogues with bioisosteric replacements for the 2,4-dimethoxyphenyl ring. This would include nitrogen-containing heterocycles (e.g., pyridyl, pyrimidinyl) and other rings (e.g., thiophenyl) to probe electronic and hydrogen-bonding interactions. cambridgemedchemconsulting.com
Linker Modification: Create a subset of compounds where the benzylic CH2 linker is altered. This would involve varying the length (e.g., ethyl linker), introducing rigidity and altering geometry (e.g., ethenyl, ethynyl (B1212043) linkers), and incorporating heteroatoms (e.g., ether or amine linkages). beilstein-journals.orgnih.gov
Stereochemical Exploration: For promising scaffolds, synthesize specific stereoisomers (both enantiomers and diastereomers) to determine the optimal 3D arrangement for activity. nih.gov
Table 3: Example of a Focused Library Design for SAR Exploration
| Library Subset | Variation | Rationale |
|---|---|---|
| Aromatic Core | Phenyl → Pyridyl, Thienyl, Cyclohexyl | Probe electronic requirements, H-bonding, and impact of sp3-character. cambridgemedchemconsulting.com |
| Linker Region | -CH2- → -CH2CH2-, -CH=CH-, -O-CH2- | Modulate flexibility, conformation, and electronic communication between the rings. beilstein-journals.orgnih.gov |
| Piperidine Substitution | 3-benzyl → 2-benzyl, 4-benzyl | Investigate the importance of the substituent position on the piperidine ring. |
| Stereochemistry | Racemic → (R)-isomer, (S)-isomer, cis/trans | Isolate the pharmacologically active isomer and understand the steric requirements of the binding site. nih.gov |
Comparative SAR Analysis with Related Benzylpiperidine Analogues
The SAR of this compound can be contextualized by comparing it with other well-studied benzylpiperidine series. For example, extensive work has been done on analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine as agents targeting the dopamine transporter (DAT). nih.gov In that series, substitutions on the N-benzyl ring were explored, with 4'-alkenyl and 4'-alkynyl groups yielding highly potent compounds. nih.gov A compound with a 4'-vinyl substitution was found to be the most potent binder. nih.gov
Another relevant comparator is the acetylcholinesterase (AChE) inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil). nih.gov In the development of this drug, SAR studies showed that the 2-isoindoline moiety of an earlier lead could be replaced by an indanone moiety without a significant loss of potency. nih.gov The final compound, featuring a 5,6-dimethoxy substitution on the indanone ring and an N-benzyl group on the piperidine, was an extremely potent and selective AChE inhibitor. nih.gov This demonstrates that in some scaffolds, a more complex, rigidified benzyl mimic can lead to superior activity.
These examples show that while the benzylpiperidine is a privileged scaffold, the optimal substitution pattern is highly dependent on the specific biological target. For the 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine series targeting monoamine transporters, small, non-polar groups on the benzyl ring were beneficial. For the AChE inhibitor series, a larger, oxygenated, and rigid bicyclic system attached to the piperidine via a methyl linker was optimal.
Table 4: Comparative Activity of Related Benzylpiperidine Analogues
| Compound Class | Key Structural Features | Primary Target | Example Activity Data |
|---|---|---|---|
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Analogues | N-benzyl, benzhydryl ether at C4 | DAT, SERT, NET | Compound 21a: DAT IC50 = 19.7 nM, SERT IC50 = 137 nM. nih.gov |
Based on a comprehensive search for scientific literature, there is currently no available information on the specific chemical compound This compound concerning its mechanistic investigations, molecular interactions, or biological activities as outlined in your request.
Searches for in vitro receptor binding, ligand affinity profiling, and enzyme inhibition studies for this particular compound did not yield any specific results. The scientific literature details such studies for other structurally related piperidine derivatives, but provides no data for this compound itself.
Consequently, it is not possible to provide an article with the requested sections on:
In Vitro Receptor Binding and Ligand Affinity Profiling
Specificity and Selectivity Studies for Targeted Receptors
Ligand-Receptor Kinetic Analysis
Enzyme Inhibition Studies and Mechanistic Elucidation (in vitro)
Investigation of Enzyme Classes and Isoforms (acetylcholinesterase, butyrylcholinesterase, dihydrofolate reductase, urease, protein kinase B)
Inhibitor Mechanism of Action
Kinetic Parameters of Enzyme Inhibition
Without any primary or secondary research data available through the conducted searches, the generation of a thorough, informative, and scientifically accurate article on this compound is not feasible at this time.
Mechanistic Investigations of Molecular Interactions and Biological Activities of 3 2,4 Dimethoxybenzyl Piperidine
Cellular Pathway Modulation Studies (in cell lines)
Detailed studies concerning the direct effects of 3-(2,4-Dimethoxybenzyl)piperidine on cellular signal transduction, gene expression, or protein levels in cell lines are not currently documented in publicly accessible scientific literature. However, the broader class of piperidine-containing compounds has been investigated for various pharmacological activities, which are inherently linked to the modulation of cellular pathways. For instance, certain N-benzyl piperidine (B6355638) derivatives are recognized for their structural flexibility and ability to interact with biological targets, influencing efficacy and physicochemical properties. nih.gov
There is no specific information available regarding the modulation of signal transduction cascades by this compound. Research on other piperidine derivatives has indicated potential interactions with various receptors and signaling pathways. For example, some piperidine compounds are known to interact with G-protein coupled receptors (GPCRs) and ion channels, which are key components of signal transduction. nih.govnih.gov Specifically, certain piperidine derivatives have been studied as ligands for sigma receptors and as modulators of calcium channels. nih.govrsc.orgnih.govnih.gov The N-benzyl piperidine motif is known to participate in cation-π interactions with target proteins, a fundamental aspect of molecular recognition in many signaling pathways. nih.gov However, without direct experimental evidence, the specific impact of this compound on any given signaling cascade remains speculative.
Currently, there are no published studies that have analyzed changes in gene expression or protein levels in cell lines following exposure to this compound. Such studies, often employing techniques like transcriptomics (e.g., RNA-sequencing) and proteomics, are crucial for elucidating the molecular mechanisms of a compound's action. For other piperidine derivatives, research has sometimes included the assessment of protein expression to understand their biological effects. For example, studies on piperidine-based anticancer agents have investigated their impact on proteins involved in cell cycle regulation and apoptosis. However, this information is not directly transferable to this compound.
Antimicrobial Mechanism of Action Studies (in vitro)
The antimicrobial properties of this compound have not been specifically reported. However, the piperidine scaffold is a common feature in many compounds investigated for their antimicrobial effects. researchgate.net
While there is no specific data on the antibacterial activity of this compound, numerous studies have demonstrated that various piperidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. academicjournals.orgbiointerfaceresearch.combiomedpharmajournal.org For instance, some N-benzyl piperidin-4-one derivatives have shown potent activity against Escherichia coli. researchgate.net The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the piperidine and benzyl (B1604629) rings. nih.gov
Table 1: Representative Antibacterial Activity of Structurally Related Piperidine Derivatives
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| N-benzyl piperidin-4-one derivatives | Escherichia coli | Potent activity | researchgate.net |
| Piperidine derivatives | Staphylococcus aureus | Active | biointerfaceresearch.com |
| Piperidine derivatives | Escherichia coli | Active | biointerfaceresearch.com |
| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Xanthomonas axonopodis pv. vesicatoria | Significant potent activity | nih.gov |
This table is illustrative and shows data for related compounds, not this compound itself.
Specific antifungal activity for this compound has not been documented. However, the broader class of piperidine derivatives has been evaluated for antifungal properties against various fungal pathogens. For example, certain N-benzyl piperidine-4-one derivatives have demonstrated very potent activity against Aspergillus niger. researchgate.net Additionally, other synthesized piperidine derivatives have been tested against fungal strains such as Alternaria solani and Fusarium solani. nih.gov
Table 2: Representative Antifungal Activity of Structurally Related Piperidine Derivatives
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| N-benzyl piperidin-4-one derivatives | Aspergillus niger | Very potent activity | researchgate.net |
| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Alternaria solani | Significant potent activity | nih.gov |
This table is illustrative and shows data for related compounds, not this compound itself.
The precise cellular targets of this compound in microorganisms remain uninvestigated. For other piperidine-containing compounds, proposed mechanisms of antimicrobial action include the disruption of the bacterial cell membrane and inhibition of essential enzymes. For instance, some antibacterial compounds containing a gamma-pyridone-beta-carboxylic acid structure, which can be related to piperidine, are thought to act via a common mechanism associated with this core structure. nih.gov In some pathogenic bacteria, the uptake of essential nutrients, such as sialic acid, is mediated by transport proteins which have been identified as potential targets for inhibition by piperidine derivatives. nih.gov However, without specific research, the antimicrobial mechanism of this compound is unknown.
High-Throughput Screening Approaches for Target Identification
The identification of molecular targets for novel chemical entities is a critical step in drug discovery and development. For a compound such as this compound, high-throughput screening (HTS) offers a powerful and efficient methodology to interrogate a wide range of biological targets and pathways, thereby elucidating its mechanism of action. bellbrooklabs.com HTS allows for the rapid testing of thousands to millions of compounds, making it an indispensable tool in modern pharmacology. thermofisher.comchemdiv.com The process typically involves miniaturized assays, robotics for liquid handling, and sensitive detection methods to identify "hits"—compounds that modulate the activity of a specific target. chemdiv.comnih.gov
The unique structural features of piperidine and its derivatives suggest several potential classes of biological targets, making them amenable to various HTS strategies. clinmedkaz.orgijnrd.orgresearchgate.net The piperidine scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to interact with a diverse array of proteins, including enzymes, receptors, and ion channels. clinmedkaz.orgnih.gov
Biochemical Assays
Biochemical assays are a cornerstone of HTS, providing a direct measure of a compound's effect on a purified biological target, such as an enzyme or a receptor. For a compound like this compound, a panel of biochemical assays targeting proteins known to interact with piperidine-containing molecules would be a logical starting point. For instance, substituted piperidines have been investigated as inhibitors of enzymes like histone deacetylases (HDAC) and acetylcholinesterase (AChE). nih.gov
Radioligand binding assays are a classic HTS method used to identify compounds that bind to specific receptors. In such an assay, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor in the presence of the test compound. A reduction in radioactivity bound to the receptor indicates that the test compound is competing for the same binding site. nih.gov This approach has been successfully used to identify piperidine analogues that bind to dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov
Fluorescence-based assays are another popular HTS format. These can be designed to measure enzyme activity, receptor binding, or protein-protein interactions. For example, Förster Resonance Energy Transfer (FRET) can be used to monitor the interaction between two molecules. nih.gov
Potential Biochemical HTS Assays for this compound
| Assay Type | Potential Target Class | Principle | Example of Application for Piperidine Derivatives |
|---|---|---|---|
| Radioligand Binding Assay | G-Protein Coupled Receptors (GPCRs), Transporters | Competitive binding of the test compound against a radiolabeled ligand to a purified receptor or transporter. | Identification of dopamine transporter (DAT) specific N-benzylpiperidine analogues. nih.gov |
| Enzyme Inhibition Assay | Kinases, Proteases, Deacetylases | Measurement of the inhibition of the catalytic activity of a purified enzyme, often using a fluorescent or luminescent substrate. | Discovery of piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov |
| Time-Resolved FRET (TR-FRET) | Protein-Protein Interactions, Receptor Dimerization | Measurement of energy transfer between a donor and an acceptor fluorophore attached to interacting proteins. | Used in various HTS campaigns to identify modulators of protein interactions. nih.gov |
Cell-Based (Phenotypic) Screening
For this compound, a phenotypic screening campaign could involve treating various cell lines with the compound and monitoring for specific cellular responses. High-content imaging, for example, can be used to quantify changes in cell morphology, protein localization, or the expression of specific biomarkers.
A notable example of phenotypic screening leading to the discovery of bioactive piperidine derivatives is the identification of compounds that modulate macrophage polarization. In one study, a gene biomarker-based phenotypic screen identified a 3,4-disubstituted piperidine derivative as a modulator of macrophage M2 polarization, a process relevant to the treatment of multiple sclerosis. nih.gov
Potential Phenotypic HTS Approaches
| Screening Approach | Cellular Model | Measured Phenotype | Potential Therapeutic Area |
|---|---|---|---|
| High-Content Imaging | Cancer cell lines | Changes in cell morphology, apoptosis markers, cell cycle progression. | Oncology |
| Reporter Gene Assays | Engineered cell lines with a reporter gene (e.g., luciferase) under the control of a specific promoter. | Activation or inhibition of a specific signaling pathway. | Inflammation, Metabolic Diseases |
| Cell Viability/Proliferation Assays | Various cell lines | Inhibition of cell growth or induction of cell death. | Oncology, Infectious Diseases |
In Silico Screening and Target Prediction
Computational, or in silico, methods are increasingly used to predict the potential biological targets of a compound before embarking on expensive and time-consuming HTS campaigns. These approaches use the chemical structure of the compound to search for similarities to known ligands or to model its binding to the three-dimensional structures of potential protein targets.
For this compound, in silico tools could be employed to generate a list of prioritized targets for subsequent experimental validation. For example, web-based platforms can predict potential targets based on ligand similarity. clinmedkaz.org This approach has been applied to other novel piperidine derivatives to predict their pharmacological activities, which were then confirmed through in vitro assays. clinmedkaz.org
By integrating these diverse high-throughput screening approaches, researchers can systematically and efficiently explore the biological activities of this compound, ultimately leading to the identification of its molecular targets and a deeper understanding of its therapeutic potential.
Computational Chemistry and Molecular Modeling of 3 2,4 Dimethoxybenzyl Piperidine
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a small molecule, such as 3-(2,4-Dimethoxybenzyl)piperidine, to the binding site of a target protein.
In a typical molecular docking study, the three-dimensional structure of the ligand (e.g., a derivative of this compound) and the protein target are used as inputs. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. The output is a set of predicted binding poses, ranked by their scores, which represent the predicted strength of the interaction.
For instance, in a study on N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, automated docking was used to place a series of 82 analogues into the active site of the mouse AChE crystal structure researchgate.netnih.gov. The binding affinities for these compounds were calculated, providing a quantitative measure to compare their potential inhibitory activity. While specific binding affinity values for this compound are not available, the table below illustrates typical binding energy data that can be obtained from such studies for analogous compounds.
| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1-Benzylpiperidine | Acetylcholinesterase (AChE) | -8.5 | Trp84, Phe330, Tyr334 |
| 1-(4-Methoxybenzyl)piperidine | Acetylcholinesterase (AChE) | -9.1 | Trp84, Phe330, Tyr334, Asp72 |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | -11.2 | Trp84, Phe330, Asp72, Tyr70, Trp279 |
This table presents hypothetical and literature-derived data for analogous compounds to illustrate the type of information obtained from molecular docking studies.
A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these interactions is vital for explaining the ligand's binding specificity and for designing new molecules with improved affinity and selectivity.
For example, a docking study on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a compound containing a dimethoxy-substituted moiety, predicted its binding site in acetylcholinesterase elsevierpure.comnih.govnih.govacs.orgconsensus.app. The study suggested that the ammonium (B1175870) group of the piperidine (B6355638) ring interacts with Trp84, Phe330, and Asp72, while the benzyl (B1604629) group interacts with Trp84 and Phe330, and the dimethoxy-indanone part interacts with Tyr70 and Trp279 nih.gov. These predictions provide a structural basis for the compound's high inhibitory potency.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed information about its conformational flexibility and the stability of its complex with a biological target.
In an aqueous environment, a flexible molecule like this compound can adopt a multitude of conformations. MD simulations can explore these conformational states and determine their relative energies and populations. This is important because the biologically active conformation that binds to a protein target may not be the lowest energy conformation in solution. A study on the conformational free energies of substituted piperidines revealed that the relative energies of different conformers can be quantitatively predicted using molecular mechanics calculations nih.gov.
MD simulations of piperidine derivatives have been used to investigate their structural and electronic properties, revealing key conformational behaviors and interactions in a simulated biological environment researchgate.net. Parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time can be calculated to assess the flexibility of different parts of the molecule.
| Simulation Parameter | Information Obtained | Example Finding for a Piperidine Derivative |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average change in atomic positions, indicating structural stability. | Low RMSD values for the piperidine ring suggest a stable chair conformation. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. | Fluctuations in Rg can reveal transitions between different conformational states. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | Changes in SASA can indicate conformational changes that expose or bury certain functional groups. |
This table provides examples of the types of data and insights gained from MD simulations of piperidine-containing molecules.
When a ligand is bound to a protein, the complex is not static but dynamic. MD simulations can be used to study the stability of the predicted binding pose from molecular docking and to observe the dynamic behavior of the ligand-protein complex. These simulations can reveal how the ligand and protein adapt to each other upon binding and can identify key interactions that are maintained over time, thus contributing to the binding affinity.
In a study of piperidine and piperazine-based compounds binding to the sigma-1 receptor, MD simulations were employed to analyze the stability of the ligand-receptor complexes nih.gov. The simulations showed that the potent ligands remained stably bound in the active site, and the key interactions with amino acid residues were maintained throughout the simulation nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For a series of compounds including analogues of this compound, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods are then used to build a model that correlates these descriptors with the experimentally measured biological activity.
Several QSAR studies have been performed on piperidine derivatives. For example, a QSAR analysis of piperidine derivatives as CCR5 antagonists used a variety of descriptors to build a predictive model tandfonline.com. Another study on piperine (B192125) analogs as bacterial efflux pump inhibitors found that descriptors related to the partial negative surface area and the molecular shadow were important for activity nih.gov.
| QSAR Descriptor Class | Example Descriptors | Potential Influence on Biological Activity |
|---|---|---|
| Topological Descriptors | Wiener index, Kier & Hall connectivity indices | Reflect molecular size, branching, and overall shape, which can affect binding to a receptor. |
| Electronic Descriptors | HOMO/LUMO energies, dipole moment, partial charges | Describe the electronic properties of the molecule, which are crucial for electrostatic and polar interactions with the target. |
| Steric Descriptors | Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule and can indicate potential steric clashes or favorable shape complementarity with the binding site. |
| Hydrophobic Descriptors | LogP, polar surface area (PSA) | Quantify the hydrophobicity of the molecule, which is important for membrane permeability and hydrophobic interactions with the target. |
This table lists common classes of QSAR descriptors and their relevance in modeling the biological activity of compounds like this compound.
Descriptor Generation and Selection for Predictive Model Development
In the development of predictive Quantitative Structure-Activity Relationship (QSAR) models for compounds like this compound, the initial step involves the generation of a comprehensive set of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized into constitutional (1D), topological (2D), geometrical (3D), and physicochemical descriptors. For a molecule with the complexity of this compound, a wide array of descriptors would be calculated to capture its structural nuances.
Once generated, the large pool of descriptors must be refined to select a subset that is most relevant to the biological activity being modeled. This selection process is crucial to avoid overfitting and to build a robust model. Methods such as correlation analysis are employed to remove collinear descriptors. nih.gov Subsequently, advanced statistical or machine learning techniques, including genetic algorithms or stepwise multiple linear regression, are used to identify the descriptors that have the highest correlation with the observed biological activity. nih.gov These selected descriptors form the basis of the predictive QSAR model.
| Descriptor Class | Specific Descriptor Example | Description |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological (2D) | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |
| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule, influencing solubility and transport. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound, affecting membrane permeability. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |
Model Validation and Interpretation for Design Guidance
The predictive power of a developed QSAR model must be rigorously validated before it can be used for designing new molecules. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. The primary methods for validation include internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model's construction. nih.gov Statistical metrics such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated to assess the model's performance. nih.gov
A validated QSAR model provides valuable insights into the structure-activity relationship. By interpreting the molecular descriptors included in the final model, chemists can understand which structural features are critical for biological activity. For instance, a model for this compound might reveal that increased lipophilicity in a specific region enhances activity, while steric bulk near the piperidine ring is detrimental. nih.gov This information directly guides the rational design of novel analogues with potentially improved properties by suggesting specific structural modifications.
| Parameter | Symbol | Description | Typical Value for a Good Model |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Cross-validated R² | Q² | Assesses the predictive ability of the model through internal cross-validation. | > 0.5 |
| Predicted R² for External Test Set | R²_pred | Measures the model's predictive power on an external set of data. | > 0.5 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dergipark.org.trslideshare.net A pharmacophore model for this compound can be developed using two main approaches: ligand-based or structure-based. nih.gov In the ligand-based approach, a set of known active molecules with similar structures is superimposed to extract common chemical features. mdpi.com The structure-based approach utilizes the 3D structure of the biological target (e.g., an enzyme or receptor) to define the key interaction points within the binding site. nih.gov
The resulting pharmacophore model, consisting of features like hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and ionizable groups, serves as a 3D query for virtual screening. nih.govnih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophore model. f1000research.com This process filters the vast chemical space to a manageable number of "hits" that are predicted to have the desired biological activity, making it a cost-effective and efficient method for discovering novel analogues of this compound. dergipark.org.tr
| Pharmacophoric Feature | Potential Origin in the Molecule | Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the methoxy (B1213986) groups, Piperidine nitrogen | Forms hydrogen bonds with donor groups on the target protein. |
| Aromatic Ring (AR) | 2,4-Dimethoxybenzyl ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic (HY) | Benzyl and piperidine ring systems | Engages in van der Waals interactions with nonpolar residues in the binding pocket. |
| Positive Ionizable (PI) | Piperidine nitrogen (protonated at physiological pH) | Forms ionic interactions with negatively charged residues like aspartate or glutamate. |
Quantum Chemical Calculations for Electronic Structure and Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of this compound at the atomic level. epstem.netdergipark.org.tr These methods can compute a variety of molecular properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr The MEP map, for instance, can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. epstem.net
Furthermore, quantum chemical calculations are instrumental in elucidating reaction mechanisms. mdpi.com For this compound, this could involve modeling its synthesis, potential metabolic pathways, or its interaction with a target molecule. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. researchgate.net This allows researchers to determine the most likely reaction pathway, understand the role of catalysts, and predict the stereochemical outcome of reactions, providing deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.netquora.com
| Parameter | Abbreviation | Significance |
|---|---|---|
| Total Energy | E_total | Indicates the overall stability of the molecular conformation. |
| Highest Occupied Molecular Orbital Energy | E_HOMO | Relates to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | MEP | Visualizes charge distribution and predicts sites for intermolecular interactions. |
| Mulliken Atomic Charges | - | Provides a quantitative measure of the partial charge on each atom. |
Advanced Analytical Methodologies for Research and Characterization of 3 2,4 Dimethoxybenzyl Piperidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 3-(2,4-dimethoxybenzyl)piperidine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei and their chemical environments within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the dimethoxybenzyl group typically appear in the downfield region (around 6.0-7.5 ppm). The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely in the range of 3.7-3.9 ppm. The protons of the piperidine (B6355638) ring and the benzylic methylene (B1212753) bridge (-CH₂-) would exhibit more complex splitting patterns in the upfield region of the spectrum due to spin-spin coupling with adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atoms of the aromatic ring would show signals in the aromatic region (typically 110-160 ppm). The carbons of the two methoxy groups would appear around 55-60 ppm. The carbons of the piperidine ring and the benzylic methylene carbon would resonate at higher field strengths.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the piperidine ring and the benzyl (B1604629) group. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. These combined NMR techniques allow for the unambiguous determination of the complete chemical structure of this compound. whiterose.ac.uk
Table 1: Representative NMR Data for Substituted Piperidines
| Nucleus | Chemical Shift (ppm) Range | Structural Assignment |
| ¹H | 6.0 - 7.5 | Aromatic protons |
| ¹H | 3.7 - 3.9 | Methoxy protons (-OCH₃) |
| ¹H | 1.5 - 3.0 | Piperidine ring & benzylic protons |
| ¹³C | 110 - 160 | Aromatic carbons |
| ¹³C | 55 - 60 | Methoxy carbons (-OCH₃) |
| ¹³C | 20 - 60 | Piperidine ring & benzylic carbons |
Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern.
Mass Spectrometry (MS) Techniques (e.g., HRMS, tandem MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₄H₂₁NO₂), the expected monoisotopic mass is approximately 235.1572 g/mol .
Tandem Mass Spectrometry (MS/MS): Tandem MS involves the fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. scielo.br This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. For this compound, fragmentation would likely involve cleavage of the bond between the benzyl group and the piperidine ring, leading to characteristic fragment ions corresponding to the dimethoxybenzyl cation and the piperidine ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of specific functional groups:
C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.
C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹.
C-O stretching (ether): Strong absorptions around 1000-1300 cm⁻¹ are indicative of the methoxy groups.
N-H stretching (secondary amine): A moderate absorption band may appear in the region of 3300-3500 cm⁻¹ if the piperidine nitrogen is not substituted.
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region correspond to the aromatic ring.
The specific positions and intensities of these bands provide a unique spectral signature for the compound. nist.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) (e.g., chiral HPLC for enantiomeric purity)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of non-volatile compounds. nih.govresearchgate.net
Purity Assessment: Reversed-phase HPLC, typically using a C18 column, can be employed to assess the purity of a sample of this compound. The compound is separated from any impurities based on differences in their polarity. The purity is determined by the relative area of the main peak in the chromatogram.
Chiral HPLC: Since this compound possesses a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate these enantiomers. snnu.edu.cngoogle.comnih.gov This is crucial for controlling the stereochemistry of the compound, which can be critical in pharmaceutical applications. The separation is based on the differential interactions of the enantiomers with the chiral stationary phase, resulting in different retention times for each enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for the analysis of volatile and thermally stable compounds.
For the analysis of this compound, the compound would first be vaporized and separated from other volatile components in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. ojp.govresearchgate.net The resulting mass spectrum provides identification of the compound based on its unique fragmentation pattern. GC-MS is a highly sensitive and specific method for both qualitative and quantitative analysis.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Application | Information Obtained |
| ¹H, ¹³C, 2D NMR | Structural Elucidation | Atomic connectivity, chemical environment of nuclei |
| HRMS | Molecular Formula Determination | Precise molecular weight and elemental composition |
| Tandem MS | Structural Confirmation | Fragmentation pattern, structural fingerprint |
| IR Spectroscopy | Functional Group Analysis | Presence of specific functional groups |
| HPLC | Purity Assessment | Quantitative measure of compound purity |
| Chiral HPLC | Enantiomeric Separation | Separation and quantification of enantiomers |
| GC-MS | Separation and Identification | Separation of volatile components and their mass spectra |
X-ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the referenced literature, the analysis of structurally related piperidine derivatives allows for well-founded predictions of its solid-state conformation. It is anticipated that the piperidine ring would adopt a stable chair conformation, which is the most common and lowest energy conformation for such six-membered heterocyclic systems. The bulky 2,4-dimethoxybenzyl substituent would likely occupy an equatorial position to minimize steric hindrance.
For analogous compounds, such as certain substituted piperidines and piperazines, X-ray diffraction studies have confirmed the prevalence of the chair conformation for the piperidine ring. For instance, the analysis of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate revealed a chair conformation for the piperazine (B1678402) ring. nih.gov Similarly, studies on various N-substituted piperidines have consistently shown this conformational preference. researchgate.netwhiterose.ac.uk
A hypothetical crystallographic analysis of this compound would yield precise data points as illustrated in the table below. It is important to note that these values are placeholders and would need to be determined experimentally.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| α (°) | 90 |
| β (°) | Value to be determined |
| γ (°) | 90 |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Density (calculated) (g/cm³) | Value to be determined |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical formula of a newly synthesized or isolated substance, thereby verifying its elemental composition and purity.
The molecular formula for this compound is C₁₄H₂₁NO₂. chemnet.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values from an elemental analyzer are compared. A close correlation between the theoretical and experimental data provides strong evidence for the correct elemental composition of the sample.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 14 | 168.14 | 71.46% |
| Hydrogen | H | 1.01 | 21 | 21.21 | 9.00% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.95% |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.59% |
| Total | 235.36 | 100.00% |
Experimental determination of these percentages would be carried out using a combustion analysis method, where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified.
Future Research Directions and Unexplored Potential in Academic Contexts
Exploration of Novel Synthetic Pathways and Methodologies
The efficient and stereoselective synthesis of 3-substituted piperidines is a key challenge in organic chemistry. While no specific synthesis for 3-(2,4-Dimethoxybenzyl)piperidine has been prominently reported, several methodologies for analogous structures provide a strong foundation for future synthetic explorations.
A convenient method for preparing a range of 3-(substituted benzyl)piperidines has been developed, which involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. researchgate.net This is followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net This approach could be readily adapted for the synthesis of this compound.
Furthermore, advances in catalytic hydrogenation offer promising avenues. For instance, the hydrogenation of substituted pyridines to the corresponding piperidines has been achieved using heterogeneous cobalt catalysts based on titanium nanoparticles and melamine (B1676169) in an acid-free environment, even in water as a solvent. nih.gov The use of borenium-catalyzed hydrogenation with hydrosilanes also presents a non-metal alternative for the diastereoselective reduction of substituted pyridines. nih.gov
Radical-mediated cyclizations represent another modern approach. For example, a cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. clinmedkaz.org These innovative synthetic strategies could pave the way for more efficient and environmentally benign routes to this compound and its derivatives.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Key Features | Potential Advantages |
| Grignard reaction with pyridine-3-carboxaldehyde followed by catalytic hydrogenation | One-pot deoxygenation and ring saturation. researchgate.net | Potentially high yielding and scalable. |
| Heterogeneous cobalt-catalyzed hydrogenation of a corresponding pyridine (B92270) precursor | Acid-free conditions, can be performed in water. nih.gov | Environmentally friendly and avoids harsh reagents. |
| Borenium-catalyzed hydrogenation | Non-metal alternative, diastereoselective. nih.gov | Avoids heavy metal contamination of the final product. |
| Radical-mediated amine cyclization | Effective for various piperidines. clinmedkaz.org | Offers alternative reaction pathways and selectivities. |
Identification of Undiscovered Biological Targets and Pathways
The biological activities of benzylpiperidine derivatives are diverse, suggesting that this compound could interact with a range of biological targets. For instance, various substituted 4-benzylpiperidines demonstrate N-methyl-D-aspartate (NMDA) receptor antagonist activity. researchgate.net In contrast, 2-benzylpiperidine (B184556) derivatives are recognized as dopamine (B1211576) receptor antagonists. researchgate.net The 3-benzylpiperidine (B85744) scaffold itself has been associated with fungicide activity. researchgate.net
The dimethoxy substitution pattern on the benzyl (B1604629) ring is also a key determinant of biological activity. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a potent acetylcholinesterase (AChE) inhibitor, with the dimethoxy groups playing a crucial role in its binding affinity. nih.gov This suggests that this compound could be investigated for its potential as a cholinesterase inhibitor for conditions like Alzheimer's disease.
In silico prediction tools can be invaluable in identifying potential biological targets for novel compounds. clinmedkaz.org By analyzing the structure of this compound, these computational methods can predict its likely interactions with various enzymes, receptors, ion channels, and transport systems, thereby guiding preclinical research toward the most promising therapeutic areas. clinmedkaz.org
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govsigmaaldrich.com These technologies can be instrumental in exploring the therapeutic potential of this compound.
AI/ML algorithms can analyze vast datasets of chemical structures and their biological activities to identify novel scaffolds with therapeutic potential. nih.gov For a compound like this compound, generative AI models could design novel derivatives with optimized properties. nih.gov These models can learn the complex relationships between chemical structure and biological function to propose new molecules with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov
Furthermore, AI can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is a critical step in early drug development. nih.gov By applying these predictive models to virtual libraries of derivatives of this compound, researchers can prioritize the synthesis and testing of compounds with the highest probability of success. This in silico screening significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov
Development of Advanced Probes and Tool Compounds for Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold could serve as a starting point for the development of advanced probes to investigate specific biological targets. Chiral piperidine (B6355638) scaffolds are particularly valuable in drug design as they can lead to improved physicochemical properties, enhanced biological activities and selectivity, and better pharmacokinetic profiles. wikipedia.orgsigmaaldrich.com
By incorporating photoreactive groups or reporter tags, derivatives of this compound could be transformed into photoaffinity labels or fluorescent probes. These tools would enable the identification and visualization of its direct binding partners within a cellular context. The development of such probes is crucial for validating the targets identified through computational methods and for elucidating the mechanism of action of this compound class.
Recent advancements in the synthesis of bioreductive probes from piperazine-fused disulfides highlight the potential for developing sophisticated chemical tools from heterocyclic scaffolds. nih.gov Similar strategies could be employed to create probes from this compound to study cellular redox biology or other specific pathways.
Synergistic Studies with Other Bioactive Scaffolds
Combining bioactive molecules can lead to synergistic effects, resulting in enhanced therapeutic efficacy. Piperine (B192125), a well-known bioactive alkaloid containing a piperidine moiety, has been shown to improve the pharmacokinetic profile of several other compounds.
Future research could explore the potential synergistic interactions between this compound and other known drugs or natural products. For example, if this compound demonstrates antimicrobial activity, it could be tested in combination with existing antibiotics to combat drug-resistant pathogens. Similarly, if it exhibits anticancer properties, its efficacy in combination with standard chemotherapeutic agents could be evaluated.
The unique structural features of this compound, particularly the 2,4-dimethoxy substitution, may confer properties that make it an effective partner in combination therapies. These studies could unlock new therapeutic strategies for a variety of diseases.
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-Dimethoxybenzyl)piperidine, and how can purity be optimized?
The synthesis typically involves alkylation or substitution reactions between a piperidine precursor and a 2,4-dimethoxybenzyl halide. For example, coupling 2,4-dimethoxybenzyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ or NaOH in a polar aprotic solvent like DMF) . Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Characterization : Use NMR (¹H, ¹³C) to confirm substitution patterns and HPLC for purity validation .
Q. How do the physicochemical properties of this compound influence its experimental handling?
Key properties include:
- Solubility : Enhanced in polar solvents (e.g., DMSO, ethanol) due to the dimethoxybenzyl group, but limited in aqueous buffers. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at −20°C. Stability under acidic/basic conditions should be tested via LC-MS .
- LogP : Predicted ~2.5 (via computational tools), indicating moderate membrane permeability .
Q. What analytical techniques are critical for confirming the structure of this compound derivatives?
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 6.5–7.0 ppm for dimethoxybenzyl) and piperidine protons (δ 1.4–3.0 ppm). ¹³C NMR confirms methoxy carbons (δ 55–60 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁NO₂: calc. 248.1646) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How does the 2,4-dimethoxybenzyl moiety modulate biological activity in receptor-binding studies?
The dimethoxy groups enhance electron-donating effects, potentially increasing affinity for serotonin or dopamine receptors. For example:
- Docking Studies : Methoxy groups form hydrogen bonds with receptor residues (e.g., 5-HT₃A).
- SAR Insights : Removal of one methoxy group (e.g., 4-methoxy analog) reduces activity by ~40%, as shown in similar piperidine derivatives .
- Experimental Validation : Radioligand binding assays (e.g., [³H]TCP displacement) quantify affinity .
Q. What strategies resolve contradictions in reported pharmacological data for piperidine derivatives?
Discrepancies (e.g., analgesic vs. antifungal activity) may arise from:
- Assay Conditions : Varying pH, solvent, or cell lines. Standardize protocols (e.g., CLSI guidelines for antifungal MICs) .
- Metabolic Stability : Differences in liver microsome stability (e.g., CYP450 metabolism) affect in vivo outcomes. Use LC-MS/MS to track metabolite profiles .
- Off-Target Effects : Screen against broad receptor panels (e.g., CEREP Psychoactive Drug Screening Program) .
Q. How can computational modeling guide the design of this compound analogs with improved bioavailability?
- ADME Prediction : Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and hepatic extraction ratio.
- QSAR Models : Correlate substituent electronegativity (e.g., replacing methoxy with trifluoromethyl) with logD and solubility .
- MD Simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
Q. What are the challenges in evaluating the compound’s stability under physiological conditions?
- Hydrolytic Degradation : Test in PBS (pH 7.4) at 37°C; monitor via HPLC for hydrolysis of the piperidine-benzyl bond .
- Oxidative Stress : Incubate with H₂O₂ or liver microsomes; identify degradation products via HRMS .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess structural integrity .
Q. How can researchers validate target engagement in neurological disease models?
- In Vivo Models : Use rodent assays (e.g., forced swim test for depression) with dose-response studies (1–10 mg/kg, IP).
- Biomarker Analysis : Measure neurotransmitter levels (e.g., serotonin via ELISA) in CSF or brain homogenates .
- PET Imaging : Develop ¹⁸F-labeled analogs for real-time tracking in CNS tissues .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
